2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-
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Overview
Description
2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-: is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.2260 g/mol . This compound belongs to the class of azirines, which are three-membered heterocyclic compounds containing a nitrogen atom. Azirines are known for their high reactivity due to the strained ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thermolysis of Vinyl Azides: The most common method for preparing 2H-azirines involves the thermolysis of vinyl azides.
Oxidation of Aziridines: Another method involves the oxidation of the corresponding aziridine.
Photolysis of Isoxazole: Azirines can also be generated during the photolysis of isoxazole.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained and more stable.
Substitution: Azirines can participate in substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Chemistry:
Synthetic Tools: 2H-Azirines are valuable intermediates in organic synthesis due to their high reactivity and ability to form various heterocyclic compounds.
Biology and Medicine:
Photoaffinity Labeling: Azirines can be used in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry:
Mechanism of Action
The mechanism of action of 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- involves the formation of reactive intermediates such as nitrenes and nitrile ylides. These intermediates can participate in various reactions, leading to the formation of different products. The strained ring system of azirines makes them highly reactive, allowing them to act as both nucleophiles and electrophiles in chemical reactions .
Comparison with Similar Compounds
Aziridine: A saturated analogue of azirine with a three-membered ring containing a nitrogen atom.
Isoxazole: A five-membered ring compound containing both nitrogen and oxygen atoms.
Uniqueness: 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- is unique due to its specific substitution pattern and the presence of both diethyl and dimethyl groups. This substitution pattern can influence the reactivity and stability of the compound, making it distinct from other azirines .
Properties
CAS No. |
28942-55-4 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N,N-diethyl-3,3-dimethylazirin-2-amine |
InChI |
InChI=1S/C8H16N2/c1-5-10(6-2)7-8(3,4)9-7/h5-6H2,1-4H3 |
InChI Key |
INCHVVHDJIOBSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC1(C)C |
Origin of Product |
United States |
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